



Application Notes and Protocols: FPL-55712 Free Base in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

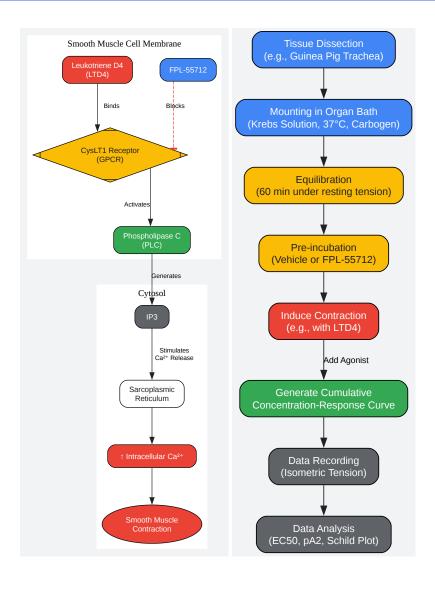


Audience: Researchers, scientists, and drug development professionals.

Introduction: FPL-55712 is a chromone carboxylic acid that was instrumental in the study of leukotriene-mediated responses.[1] It is recognized as a potent and selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] As a CysLT receptor antagonist, FPL-55712 has been a valuable pharmacological tool for investigating the role of leukotrienes in smooth muscle contraction, particularly in the context of respiratory conditions like asthma.[1] [3][4] Its primary mechanism of action involves blocking the effects of cysteinyl leukotrienes on their receptors in smooth muscle tissues, thereby preventing or reversing contraction and promoting relaxation.[5][6]

Mechanism of Action: FPL-55712 exerts its smooth muscle relaxant effects by competitively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes, such as LTD4, are potent bronchoconstrictors that are released during inflammatory and allergic responses. Upon binding to the G-protein coupled CysLT1 receptor on smooth muscle cells, they initiate a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. FPL-55712 blocks this interaction, inhibiting the downstream signaling and leading to smooth muscle relaxation.





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- To cite this document: BenchChem. [Application Notes and Protocols: FPL-55712 Free Base in Smooth Muscle Relaxation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662943#fpl-55712-free-base-in-smooth-muscle-relaxation-studies]

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